molecular formula C13H13N3O3S2 B5701078 methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate

methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate

Cat. No. B5701078
M. Wt: 323.4 g/mol
InChI Key: PTIJUTKEHGDJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate, also known as MTAB, is a chemical compound that has been widely studied for its potential applications in scientific research. MTAB is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has been shown to have a variety of biochemical and physiological effects. In cancer cells, methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has been shown to induce apoptosis and inhibit cell proliferation. In models of neurodegenerative diseases, methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has been shown to modulate the immune response by inhibiting the activation of T cells.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate in lab experiments is its high potency and specificity. methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has been shown to have a high affinity for its target enzymes and signaling pathways, making it an effective tool for studying these processes. However, one limitation of using methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate in lab experiments is its potential toxicity. methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate. One area of interest is the development of methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate analogs with improved potency and specificity. Another area of interest is the exploration of the potential therapeutic applications of methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate in cancer, neurodegenerative diseases, and immunology. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate and its effects on various enzymes and signaling pathways.

Synthesis Methods

Methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate can be synthesized by reacting 5-methyl-1,3,4-thiadiazole-2-thiol with ethyl 4-chloro-3-oxobenzoate, followed by reaction with methylamine hydrochloride. The resulting product is then purified by recrystallization to obtain pure methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate.

Scientific Research Applications

Methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurobiology, methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has been studied for its potential neuroprotective effects in models of neurodegenerative diseases. In immunology, methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has been shown to modulate the immune response by inhibiting the activation of T cells.

properties

IUPAC Name

methyl 4-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c1-8-15-16-13(21-8)20-7-11(17)14-10-5-3-9(4-6-10)12(18)19-2/h3-6H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIJUTKEHGDJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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